3-Cyclopropyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Description
3-Cyclopropyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C21H15F3N4O4 and its molecular weight is 444.37. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Research on compounds structurally related to 3-Cyclopropyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has explored various synthetic pathways and chemical behaviors. For instance, the study of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) interactions with 2-pyrazolines highlights its role as an efficient Michael acceptor, leading to the synthesis of substituted triazolines and cyclopropanes through elimination of molecular nitrogen. This research indicates the potential for creating novel compounds with similar core structures for various applications, including medicinal chemistry and material science (Novikov, Korolev, & Tomilov, 2011).
Structural Analysis
The crystal structure analysis of related compounds, such as 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8- octahydroquinazoline-2,5-dione, provides insight into the molecular geometry, bond lengths, and angles that are crucial for understanding the chemical and physical properties of these molecules. Such analyses contribute to the development of new chemical entities with improved performance in their respective applications (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).
Vibrational Spectroscopy Studies
Vibrational spectroscopic studies, including FT-IR and FT-Raman analyses, on compounds like 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetra-hydroquinazoline-2,4-dione, offer detailed insights into the molecular vibrations, electronic structures, and reactivity of such molecules. These studies are essential for identifying functional groups, predicting chemical behavior, and designing compounds with desired properties for scientific and industrial applications (Sebastian et al., 2015).
Properties
IUPAC Name |
3-cyclopropyl-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O4/c22-21(23,24)31-14-9-5-12(6-10-14)18-25-17(32-26-18)11-27-16-4-2-1-3-15(16)19(29)28(20(27)30)13-7-8-13/h5-6,9-10,13,15-16H,1-4,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJWLJSLIXCYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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